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Compound Name: h-NTPDase-IN-2

Cat. No.: B12370144 Get Quote

Disclaimer: The specific inhibitor "h-NTPDase-IN-2" does not appear in the currently available

scientific literature. This guide therefore provides a comprehensive overview of the enzymatic

kinetics of human Nucleoside Triphosphate Diphosphohydrolase-2 (h-NTPDase2) and the

characteristics of its known inhibitors, serving as a representative technical resource for

researchers, scientists, and drug development professionals.

Core Concepts in h-NTPDase2 Kinetics
Human NTPDase2 is a cell surface-bound ecto-enzyme that plays a crucial role in regulating

purinergic signaling by preferentially hydrolyzing extracellular nucleoside triphosphates, such

as ATP, to their corresponding diphosphates, like ADP.[1][2][3] This action modulates the

activation of various P2 receptors, influencing a wide range of physiological and pathological

processes including inflammation, thrombosis, and neurotransmission.[4][5]

The enzymatic activity of NTPDase2 is characterized by a high preference for ATP over ADP,

leading to the accumulation of ADP in the extracellular space.[3][6] This contrasts with other

NTPDase isoforms like NTPDase1, which efficiently hydrolyzes both ATP and ADP.[6][7] The

distinct substrate specificity of NTPDase2 makes it a compelling target for therapeutic

intervention.

Quantitative Analysis of h-NTPDase2 Inhibition
The potency and mechanism of NTPDase inhibitors are quantified using several key kinetic

parameters. The half-maximal inhibitory concentration (IC50) indicates the concentration of an
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inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a

more absolute measure of binding affinity for competitive inhibitors.

Below is a summary of kinetic data for a representative competitive inhibitor of h-NTPDase2,

compound 19a, as described in the literature.

Parameter Value Substrate
Enzyme
Source

Reference

IC50

(NTPDase2)
1.8 µM ATP (400 µM)

Membranes from

hNTPDase2-

expressing COS-

7 or HEK 293

cells

[1]

Ki (NTPDase2) 0.43 µM ATP
Calculated from

IC50
[1]

Km (ATP for

NTPDase2)
70 µM ATP

Membranes from

hNTPDase2-

expressing cells

[1]

Mechanism of

Inhibition
Competitive ATP

Enzyme kinetics

studies
[1]

Experimental Protocols
The determination of NTPDase2 enzymatic activity and the characterization of its inhibitors

involve a series of well-defined experimental procedures.

Preparation of h-NTPDase2 Enzyme Source
Cell Culture and Transfection: Human NTPDase2 is typically expressed recombinantly in

mammalian cell lines such as COS-7 or HEK 293 cells. The cDNA for h-NTPDase2 is cloned

into a suitable expression vector (e.g., pcDNA3) and transfected into the host cells.[1]

Membrane Preparation: Following expression, the cells are harvested and washed. Cell

membranes containing the expressed h-NTPDase2 are then isolated through processes like

scraping, centrifugation, and resuspension in appropriate buffers.[1][6]
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Enzymatic Activity Assay
Reaction Mixture: The standard reaction medium contains a buffer (e.g., 80 mM Tris, pH

7.4), a divalent cation cofactor (e.g., 5 mM CaCl2), and the prepared enzyme-containing

membranes.[6][8]

Initiation and Incubation: The reaction is initiated by the addition of the substrate, typically

ATP, at a defined concentration (e.g., 0.5 mM or 400 µM). The mixture is then incubated at

37°C for a specific duration.[1][6]

Termination: The enzymatic reaction is stopped by adding a quenching agent, such as

malachite green reagent or trichloroacetic acid.[6][8]

Detection of Product Formation
Two primary methods are commonly employed to quantify the product of the NTPDase2

reaction (ADP or inorganic phosphate):

Malachite Green Assay: This colorimetric method measures the amount of inorganic

phosphate (Pi) released during ATP hydrolysis. The malachite green reagent forms a colored

complex with Pi, and the absorbance is measured spectrophotometrically (e.g., at 630 nm).

[6][8]

Capillary Electrophoresis (CE): This technique allows for the direct measurement of the

formation of ADP and AMP from ATP. The reaction products are separated based on their

charge and size and detected by UV absorbance. This method is particularly useful for

detailed kinetic analysis and for distinguishing the activities of different NTPDase isoforms.[1]

Inhibitor Studies
To determine the kinetic parameters of an inhibitor, the enzymatic activity assay is performed in

the presence of varying concentrations of the inhibitor.

IC50 Determination: A range of inhibitor concentrations is tested to generate a dose-

response curve, from which the IC50 value is calculated.

Mechanism of Inhibition: To elucidate the mechanism (e.g., competitive, non-competitive),

enzyme kinetics are measured at different substrate concentrations in the presence and
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absence of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk

plot. For a competitive inhibitor, the Vmax will remain unchanged while the apparent Km will

increase with increasing inhibitor concentration.[1]

Ki Calculation: For competitive inhibitors, the Ki value can be calculated from the IC50 value

using the Cheng-Prusoff equation, which also takes into account the substrate concentration

and the Km of the enzyme for the substrate.[1]
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Caption: h-NTPDase2 catalyzes the hydrolysis of ATP to ADP and inorganic phosphate. A

competitive inhibitor binds to the active site, preventing ATP from binding and thus inhibiting the

reaction.

Purinergic Signaling Pathway Modulated by h-NTPDase2
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Caption: h-NTPDase2 modulates purinergic signaling by converting extracellular ATP to ADP.

This shift in nucleotide concentration alters the activation of different P2 receptor subtypes,

leading to diverse downstream cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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